

An In-depth Technical Guide to the Chemical Properties of tert-Butylazomethine

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Compound of Interest

Compound Name: *tert-Butylazomethine*

Cat. No.: B083417

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **tert-butylazomethine** (N-*tert*-butylmethanimine), a sterically hindered aliphatic imine. This document details its physical and chemical characteristics, spectroscopic signature, synthesis, and key reactivity, making it a valuable resource for professionals in chemical research and drug development.

Core Chemical and Physical Properties

Tert-butylazomethine is a volatile and reactive organic compound. Its bulky *tert*-butyl group significantly influences its chemical behavior, imparting steric hindrance and stabilizing the imine functionality.

Property	Value
Molecular Formula	C ₅ H ₁₁ N
Molecular Weight	85.15 g/mol
CAS Number	13987-61-6
IUPAC Name	N-tert-butylmethanimine
Synonyms	tert-Butylformaldimine, N-Methylene-tert-butylamine
Boiling Point	87 °C
Density	0.71 g/mL
Flash Point	-3 °C
pKa (Predicted)	7.20 ± 0.50

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the identification and characterization of **tert-butylazomethine**. Below is a summary of expected and reported spectroscopic data.

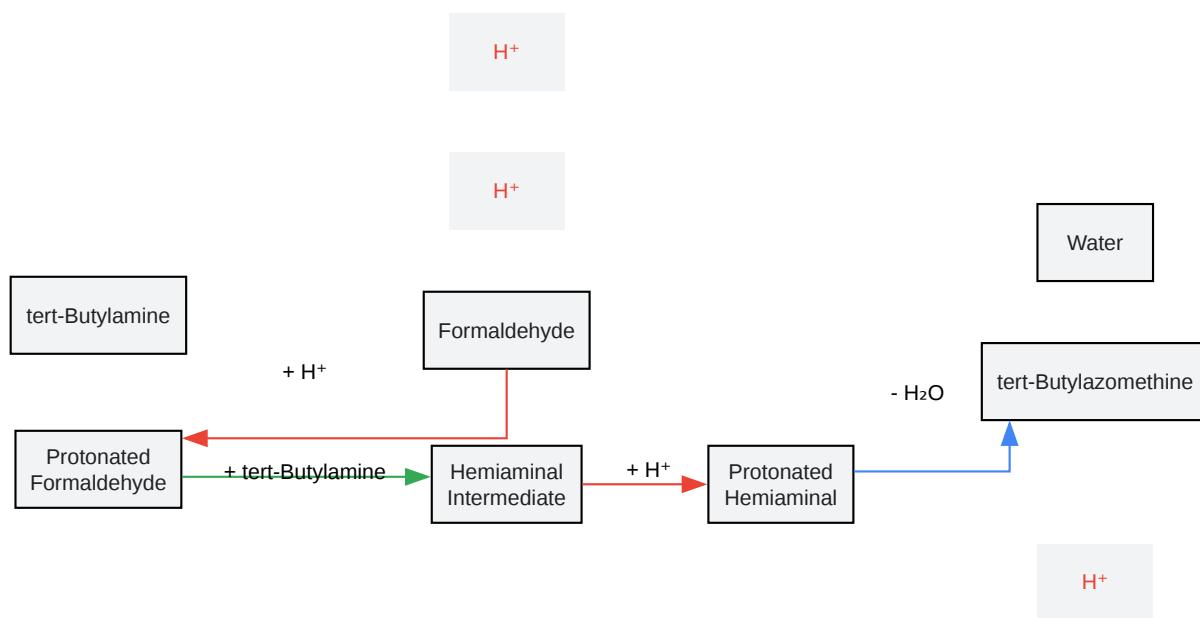
Note: Specific experimental spectra for **tert-Butylazomethine** are not widely available in public databases. The following data is based on theoretical predictions and analysis of similar compounds.

Spectroscopic Technique	Expected Data
¹ H NMR	A sharp singlet for the nine equivalent protons of the tert-butyl group is expected in the upfield region of the spectrum.
¹³ C NMR	Distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbon of the C=N double bond.
Infrared (IR) Spectroscopy	A characteristic absorption band for the C=N stretching vibration.
Mass Spectrometry (MS)	The molecular ion peak is expected. A primary fragmentation pathway involves the cleavage of the bond between the tert-butyl group and the nitrogen atom, leading to a highly stable tert-butyl cation, which would result in a prominent peak at an m/z of 57. [1]

Synthesis and Reactivity

Synthesis

The most common method for synthesizing **tert-butylazomethine** is the acid-catalyzed condensation of tert-butylamine with a carbonyl compound, typically formaldehyde.[\[1\]](#) This reaction proceeds through a multi-step mechanism.



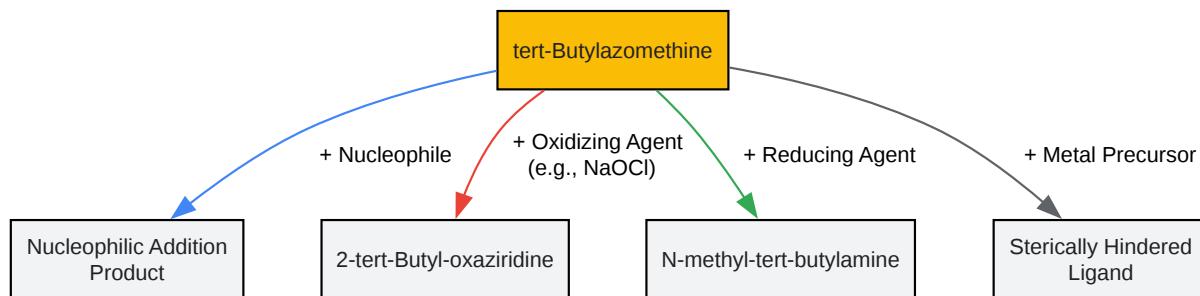
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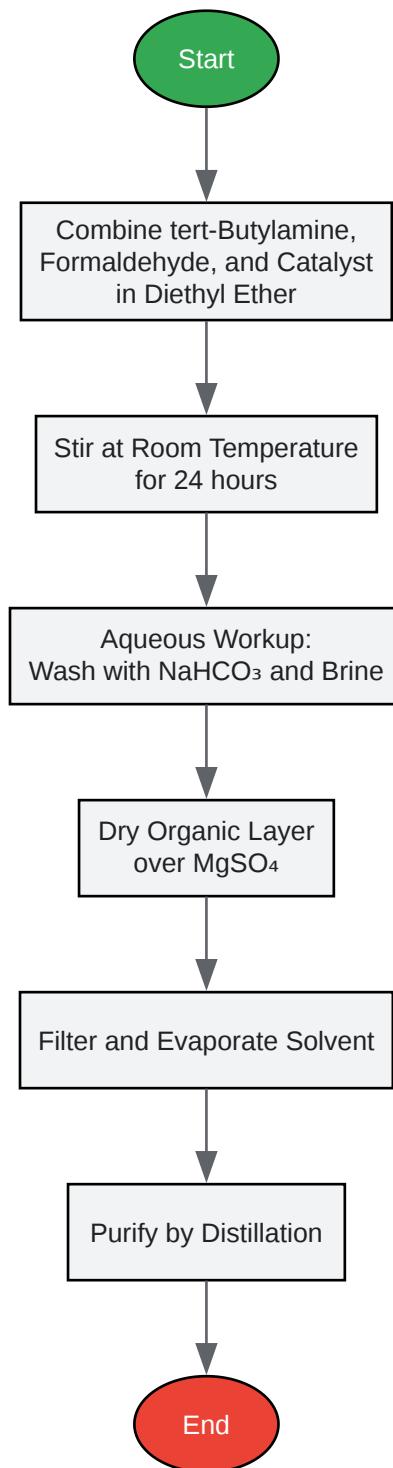
Figure 1. Synthesis of **tert-Butylazomethine**.

Key Reactions

The reactivity of **tert-butylazomethine** is dominated by the electrophilic nature of the imine carbon. The bulky **tert**-butyl group provides steric hindrance, influencing the stereochemical outcome of reactions.

- Nucleophilic Addition: The $\text{C}=\text{N}$ double bond is susceptible to nucleophilic attack at the carbon atom. This is a fundamental reaction of imines.[1]
- Oxidation: **tert-Butylazomethine** can be oxidized to form 2-**tert**-butyl-oxaziridine, a useful synthetic intermediate.[1] This reaction is analogous to the epoxidation of alkenes.
- Reduction: The imine functionality can be reduced to the corresponding secondary amine.
- Ligand Formation: It serves as a precursor for the synthesis of sterically hindered ligands used in transition-metal catalysis.[1]





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References

- 1. N-METHYL-TERT-BUTYLAMINE - Safety Data Sheet [chemicalbook.com]
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